2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Description
2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a halogenated acetophenone derivative characterized by a chloro-substituted acetyl group attached to a 3,4,5-trimethoxyphenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of bioactive molecules such as antitumor agents and heterocyclic derivatives. The trimethoxy groups on the aromatic ring enhance electron density, stabilizing intermediates via resonance, while the chloro group at the α-position facilitates nucleophilic substitution reactions, enabling further functionalization .
Properties
IUPAC Name |
2-chloro-1-(3,4,5-trimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHRNFYXRQNMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509929 | |
| Record name | 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105905-64-4 | |
| Record name | 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one typically involves the chlorination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, alkoxides, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its role in the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The chloro group can enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, synthetic applications, and biological activity of 2-chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one can be contextualized by comparing it to analogous compounds:
Halogenated Acetophenone Derivatives
- It is a precursor for thiazole derivatives (e.g., compound 3 in ) and pyrimidine-thiazole hybrids. The bromine atom, being a better leaving group than chlorine, typically undergoes nucleophilic substitution at slower rates under similar conditions due to its larger atomic size and weaker bond dissociation energy .
2-[Bromo(4-pyridyl)]-1-(3,4,5-trimethoxyphenyl)ethan-1-one (7) :
This derivative (38% yield) incorporates a pyridyl-bromo substituent, expanding its utility in electrophilic reactions. The pyridyl group introduces nitrogen-based coordination sites, enabling metal complexation or hydrogen bonding, which are absent in the parent chloro compound .2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one (CAS 1214377-17-9) :
The difluoromethoxy group in this analog is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the trimethoxy substitution. This difference alters reactivity in electrophilic aromatic substitution and impacts solubility due to increased polarity .
Non-Halogenated Analogs
1-(3,4,5-Trimethoxyphenyl)ethan-1-one :
Lacking the α-chloro substituent, this compound is less reactive in nucleophilic substitutions. It is primarily used in chalcone synthesis (e.g., compound 4a in ) and enamine formation (e.g., compound II in ). The absence of a leaving group limits its utility in cross-coupling reactions .1-(3-Chloro-2-hydroxyphenyl)ethan-1-one (CAS 3226-34-4) : The hydroxyl group on the aromatic ring enables hydrogen bonding, enhancing aqueous solubility compared to the trimethoxy analog. However, the chloro substituent at the ortho position may sterically hinder reactions at the acetyl group .
Biological Activity
2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloro group and a trimethoxyphenyl moiety, which are significant for its biological activity. The presence of multiple methoxy groups enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound may modulate enzyme activities and influence cellular signaling pathways. The specific mechanisms remain under investigation, but studies suggest it may act as an inhibitor of certain kinases involved in cancer cell proliferation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- HeLa (cervical cancer)
Table 1 summarizes the growth inhibitory effects observed in these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 2.6 | Apoptosis induction via p53 activation |
| HCT116 | 3.8 | Cell cycle arrest at G2/M phase |
| HeLa | 4.5 | Disruption of microtubule dynamics |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest moderate activity against several bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
- Study on Antiproliferative Effects : A study assessed the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with significant apoptosis markers observed in treated cells.
- Mechanistic Insights : Another investigation focused on elucidating the mechanism by which the compound exerts its anticancer effects. Findings indicated that it may enhance p53 expression and trigger downstream apoptotic pathways, leading to increased cell death in malignant cells.
Research Findings
Numerous studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Assays : Various assays have confirmed cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 2.6 µM to 4.5 µM.
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to key targets involved in cancer progression, supporting experimental findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
